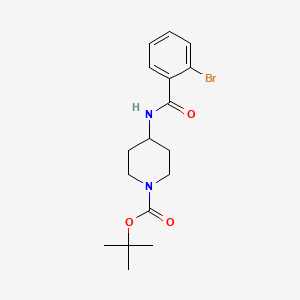

4-Chloro-2-(2,6-dimethylpiperidine-1-carbonyl)aniline

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

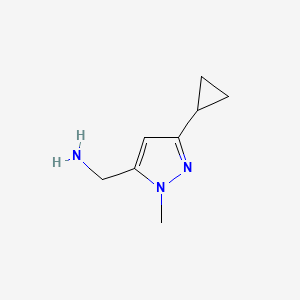

“4-Chloro-2-(2,6-dimethylpiperidine-1-carbonyl)aniline” is a chemical compound with the CAS Number: 953745-28-3 . It has a molecular weight of 266.77 . The compound is typically stored at room temperature and is available in powder form .

Synthesis Analysis

While specific synthesis methods for “4-Chloro-2-(2,6-dimethylpiperidine-1-carbonyl)aniline” were not found, piperidines, which are part of the compound’s structure, are among the most important synthetic fragments for designing drugs . Recent scientific literature has focused on intra- and intermolecular reactions leading to the formation of various piperidine derivatives .Molecular Structure Analysis

The InChI code for “4-Chloro-2-(2,6-dimethylpiperidine-1-carbonyl)aniline” is 1S/C14H19ClN2O/c1-9-4-3-5-10 (2)17 (9)14 (18)12-8-11 (15)6-7-13 (12)16/h6-10H,3-5,16H2,1-2H3 .Physical And Chemical Properties Analysis

“4-Chloro-2-(2,6-dimethylpiperidine-1-carbonyl)aniline” is a powder that is stored at room temperature . The compound has a molecular weight of 266.77 .Scientific Research Applications

Electronic Structure of Metal Complexes

The ligand 2-anilino-4,6-di-tert-butylphenol and its analogs react with divalent transition metal ions, leading to the formation of complexes that have been characterized by various spectroscopic methods. These complexes are important for understanding the electronic structure of transition-metal complexes containing radical ligands, which is crucial for developing new materials with specific magnetic and electronic properties (Chaudhuri et al., 2001).

Emitting Amorphous Molecular Materials

A novel class of color-tunable emitting amorphous molecular materials has been designed, showing intense fluorescence emission and functioning as excellent emitting materials for organic electroluminescent devices. These materials contribute to the development of organic electronics, including light-emitting diodes (LEDs) and displays (Doi et al., 2003).

Photolysis and Photochemical Reactions

The photolysis of 4-chloroaniline and its derivatives has been studied, providing insights into the generation and reactivity of phenyl cations via photoheterolysis. This research is foundational for understanding the mechanisms of photochemical reactions in environmental and synthetic organic chemistry (Guizzardi et al., 2001).

Electrochemical Wastewater Treatment

Studies on the electrochemical degradation of aniline and chloroaniline compounds offer potential methods for treating wastewater. This research is vital for environmental chemistry, focusing on the removal of hazardous substances from water (Brillas et al., 1995).

Crystal Engineering and Supramolecular Synthons

Research into the cocrystallization of anilic acids with dipyridyl compounds through new supramolecular synthons contributes to the field of crystal engineering, which is essential for designing materials with specific properties (Zaman et al., 2001).

Safety and Hazards

Future Directions

While specific future directions for “4-Chloro-2-(2,6-dimethylpiperidine-1-carbonyl)aniline” were not found, the compound’s piperidine structure is significant in the pharmaceutical industry . More than twenty classes of pharmaceuticals contain piperidine derivatives . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .

properties

IUPAC Name |

(2-amino-5-chlorophenyl)-(2,6-dimethylpiperidin-1-yl)methanone |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19ClN2O/c1-9-4-3-5-10(2)17(9)14(18)12-8-11(15)6-7-13(12)16/h6-10H,3-5,16H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NLBAGVYULQARLP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCCC(N1C(=O)C2=C(C=CC(=C2)Cl)N)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19ClN2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

266.76 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Chloro-2-(2,6-dimethylpiperidine-1-carbonyl)aniline | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3,5-Dimethyl-N-[(1-thiophen-3-ylcyclopropyl)methyl]-1,2-oxazole-4-carboxamide](/img/structure/B2832311.png)

![[3-Amino-5-[(3-methoxyphenyl)amino]-4-(phenylsulfonyl)-2-thienyl](1,3-benzodioxol-5-yl)methanone](/img/structure/B2832314.png)

![N-{2-[(3,4-dimethoxyphenyl)carbonyl]-3-methyl-1-benzofuran-6-yl}pyridine-2-carboxamide](/img/structure/B2832318.png)

![2-{[3-(Trifluoromethoxy)phenyl]amino}-1,3-thiazole-4-carboxylic acid](/img/structure/B2832319.png)

![3-Ethyl-1-[2-hydroxy-2-(oxan-4-yl)-2-phenylethyl]urea](/img/structure/B2832321.png)

![3-(1-azepanylcarbonyl)-1-[(3-propyl-1,2,4-oxadiazol-5-yl)methyl]-4lambda~6~,1,2-benzothiadiazine-4,4(1H)-dione](/img/structure/B2832322.png)

![(4-Oxopyrido[1,2-a]pyrimidin-2-yl)methyl 2-formylbenzoate](/img/structure/B2832327.png)

![N-(4-{3-[(4-morpholin-4-ylphenyl)amino]-2,5-dioxoazolidinyl}phenyl)acetamide](/img/structure/B2832330.png)